molecular formula C8H8F5N3 B2657719 N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine CAS No. 1383840-72-9

N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine

Cat. No.: B2657719
CAS No.: 1383840-72-9
M. Wt: 241.165
InChI Key: MXQKKQVIUWADLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Comparison with Similar Compounds

  • N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine
  • 5-(Perfluoromethyl)pyridine-2,3-diamine
  • N2-Methyl-5-(pentafluoroethyl)pyridine-2,3-diamine

Comparison: N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties compared to other similar compounds .

Properties

IUPAC Name

2-N-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F5N3/c1-15-6-5(14)2-4(3-16-6)7(9,10)8(11,12)13/h2-3H,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQKKQVIUWADLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)C(C(F)(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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